molecular formula C15H18N2O2S2 B2590481 N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-3-carboxamide CAS No. 2034342-17-9

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-3-carboxamide

Cat. No.: B2590481
CAS No.: 2034342-17-9
M. Wt: 322.44
InChI Key: DFRJSRXKKJADQL-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-3-carboxamide: is a complex organic compound that features a thiophene ring, a furan ring, and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene-3-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with 2-(furan-3-yl)-2-thiomorpholinoethylamine under basic conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of This compound may involve similar synthetic routes but on a larger scale. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The purification process often involves recrystallization or chromatographic techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-3-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The thiophene ring can be reduced to form dihydrothiophene derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-3-carboxamide: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being investigated.

Comparison with Similar Compounds

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-3-carboxamide: can be compared with other similar compounds, such as:

  • N-(2-(furan-3-yl)-2-morpholinoethyl)thiophene-3-carboxamide
  • N-(2-(furan-3-yl)-2-piperidinoethyl)thiophene-3-carboxamide
  • N-(2-(furan-3-yl)-2-pyrrolidinoethyl)thiophene-3-carboxamide

These compounds share similar structural features but differ in the heterocyclic moiety attached to the thiophene ring. The uniqueness of This compound lies in its thiomorpholine moiety, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c18-15(13-2-6-21-11-13)16-9-14(12-1-5-19-10-12)17-3-7-20-8-4-17/h1-2,5-6,10-11,14H,3-4,7-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRJSRXKKJADQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C2=CSC=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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